Rifamycin S is a natural product isolated from the fermentation broth of Nocardia mediterranei, a bacterium found in soil. [, ] It belongs to the ansamycin class of antibiotics, characterized by an aliphatic ansa bridge connecting two non-adjacent positions of an aromatic nucleus. [, ] Rifamycin S is a crucial intermediate in the production of several clinically important semisynthetic rifamycin derivatives, including Rifampicin, a potent antituberculosis and antileprosy drug. [, ]
Microbial Transformation: This approach utilizes enzymes like rifamycin oxidase from organisms like Curvularia lunata to convert Rifamycin B to Rifamycin S. This method offers several advantages, including milder reaction conditions and reduced environmental impact. [, ]
One-Pot Synthesis: A recent study reported a one-pot synthesis of Rifamycin S from Rifamycin B using a buffered methanol system. This method eliminates the need for chlorinated solvents and achieves comparable yields to the traditional process. []
Molecular Structure Analysis
Rifamycin S has been subjected to various chemical modifications to explore its reactivity and develop new derivatives with improved pharmacological properties. [, , , , , , , ] Some notable reactions include:
Oxidation: Rifamycin S can be oxidized to Rifamycin S sodium salt, a key intermediate in the synthesis of Rifampicin. [, ]
Reduction: Rifamycin S can be reduced to Rifamycin SV using reducing agents like L-ascorbic acid. [, ]
Sulfonation: Rifamycin S reacts with sodium sulfite to produce Rifamycin SV-3-sulfonate, which can be further modified to generate various 3-aminorifamycin derivatives. []
Reaction with Amines: Rifamycin S readily reacts with amines to yield various derivatives. For example, reactions with hexahydro-1,3,5-triazines result in the formation of deep-blue colored compounds. [, , ]
Formation of Imino Methylethers and Oxazolorifamycin Derivatives: Rifamycin S can be converted to imino methylethers, which can be further reduced to oxazolorifamycin derivatives. []
Mechanism of Action
Rifamycin S exerts its antibacterial activity by inhibiting bacterial DNA-dependent RNA polymerase (DDRP). [, , ] This enzyme is responsible for transcribing DNA into RNA, a crucial step in protein synthesis. []
Binding to DDRP: Rifamycin S binds to a specific site on the β-subunit of DDRP, distinct from the binding sites of DNA and RNA. [, ]
Inhibition of RNA Synthesis: This binding interaction interferes with the initiation phase of RNA synthesis, preventing the enzyme from moving along the DNA template and halting further RNA chain elongation. [, ]
The specific interactions between Rifamycin S and DDRP involve hydrogen bonding between the oxygen atoms of the naphthohydroquinone chromophore (O1, O2, O8, O9) and amino acid residues within the enzyme's active site. [, ] Additionally, the hydroxyl groups at positions C21 and C23 on the ansa chain contribute to the binding affinity and specificity of Rifamycin S. [, ]
Physical and Chemical Properties Analysis
Appearance: Rifamycin S is a reddish-brown crystalline powder. [, ]
Solubility: It is soluble in methanol, ethanol, acetone, and dimethylformamide but practically insoluble in water. [, ]
Stability: Rifamycin S is relatively unstable in aqueous solutions and is susceptible to oxidation, especially under alkaline conditions. [, , , ]
UV-Vis Spectroscopy: Rifamycin S exhibits characteristic absorption bands in the UV-Vis spectrum, which can be used for its quantification and monitoring reactions. []
Applications
Structure-Activity Relationship Studies: Researchers have extensively modified the Rifamycin S molecule to understand the relationship between its structure and biological activity. [, , , , , , , ] These studies are crucial for developing new and improved rifamycin derivatives with enhanced potency, broader spectrum of activity, and reduced toxicity.
Drug Delivery Systems: Rifamycin S has been successfully encapsulated in non-ionic surfactant vesicles (niosomes) for targeted drug delivery. [] These niosomal formulations demonstrate promising potential for improving the bioavailability and reducing the side effects of Rifamycin S.
Model Compound for Chemical Synthesis: The complex molecular architecture of Rifamycin S makes it a challenging and intriguing target for total synthesis. [] Successful synthetic approaches towards Rifamycin S and its analogues provide valuable insights into complex molecule synthesis and contribute to developing new synthetic methodologies.
Biocatalytic Studies: Rifamycin S and its derivatives serve as valuable tools in studying and characterizing enzymes like rifamycin oxidase, which plays a crucial role in the biosynthesis of rifamycins. [, ]
Future Directions
Understanding the Mechanism of Resistance: As with other antibiotics, the emergence of resistance to rifamycins is a growing concern. [] Research focused on understanding the mechanisms of rifamycin resistance and developing strategies to overcome this resistance is critical for preserving the clinical utility of these essential drugs.
Related Compounds
Rifamycin SV
Compound Description: Rifamycin SV is a semisynthetic derivative of rifamycin B and a key intermediate in the production of rifampicin. It exhibits broad-spectrum antibacterial activity against gram-positive and gram-negative bacteria, as well as Mycobacterium tuberculosis. [, , ] Unlike rifamycin S, rifamycin SV exists in the reduced hydroquinone form. [, ]
Relevance: Rifamycin SV is a direct precursor to rifamycin S, which is formed through oxidation of rifamycin SV. [, , , ] The two compounds share a very similar structure, differing only in the oxidation state of the naphthoquinone/naphthohydroquinone ring system. [, ]
Rifamycin B
Compound Description: Rifamycin B is a naturally occurring ansamycin antibiotic produced by Nocardia mediterranei. It is chemically converted to rifamycin S, which serves as a crucial starting compound for the production of other rifamycin derivatives, including the clinically important rifampicin. [, , , ] Rifamycin B is less stable than rifamycin S and is readily oxidized to rifamycin O under mild conditions. []
Relevance: Rifamycin B is the direct precursor to rifamycin S in both chemical and microbial production processes. [, , ] They share a core structure but differ in the substituent at the 3-position and the oxidation state of the naphthohydroquinone ring. []
Rifamycin O
Compound Description: Rifamycin O is an intermediate formed during the oxidation of rifamycin B to rifamycin S. [, ] It is less stable than rifamycin S and can be readily converted to rifamycin S under acidic conditions. []
Relevance: Rifamycin O is an important intermediate in the chemical synthesis of rifamycin S from rifamycin B. [, ]
3-Formylrifamycin SV
Compound Description: 3-Formylrifamycin SV is a derivative of rifamycin SV with a formyl group at the 3-position. It can be used to synthesize various 3-substituted rifamycin derivatives, including dihydropyrimidorifamycins. [, ]
Relevance: 3-Formylrifamycin SV is a structurally related compound to rifamycin S, differing by the presence of a formyl group at the 3-position and the oxidation state of the naphthoquinone ring. [, ] It highlights the potential for modification at the 3-position of the rifamycin scaffold.
3-Formylrifamycin S
Compound Description: 3-Formylrifamycin S is a derivative of rifamycin S with a formyl group at the 3-position. Similar to its reduced counterpart, it is also used as a starting material for the synthesis of various 3-substituted rifamycin derivatives, including dihydropyrimidorifamycins. [, ]
Relevance: 3-Formylrifamycin S is structurally related to rifamycin S, with the key difference being the presence of a formyl group at the 3-position. [, ] This highlights the possibility of modification at the 3-position to generate diverse rifamycin analogs.
Sodium Rifamycin S-3-Sulfonate
Compound Description: Sodium rifamycin S-3-sulfonate is a synthetic derivative of rifamycin S with a sulfonate group at the 3-position. It serves as a versatile intermediate for synthesizing various 3-aminorifamycin derivatives through reactions with amines. []
Relevance: This compound highlights the potential for modification at the 3-position of rifamycin S to generate a diverse range of analogs with potentially improved or altered biological activities. []
3-Bromorifamycin S
Compound Description: This compound is a rifamycin S derivative where a bromine atom replaces the hydrogen at the 3-position. It serves as a key starting material for synthesizing a new series of rifamycin SV derivatives with potent antibacterial properties and limited gastrointestinal absorption. [, ]
Relevance: 3-Bromorifamycin S showcases the feasibility of halogenation at the 3-position, leading to analogs with distinct pharmacological profiles compared to rifamycin S. [, ]
4-Deoxy-3'-bromopyrido[1',2'-1,2]imidazo[5,4-c]rifamycin S
Compound Description: This compound belongs to a novel class of rifamycin SV derivatives characterized by a fused pyridoimidazo ring system at the 3-position. These derivatives exhibit potent antibacterial activity and are poorly absorbed from the gastrointestinal tract, making them suitable for topical intestinal disinfection. []
Relevance: This compound exemplifies how structural modifications, particularly the introduction of a bulky and polar substituent at the 3-position, can significantly alter the pharmacological properties of rifamycin S, including its antibacterial spectrum and pharmacokinetic behavior. []
Rifaximin (Rifamycin L 105)
Compound Description: Rifaximin is a pyridoimidazo rifamycin SV derivative, specifically a derivative of 4-deoxy-3'-bromopyrido[1',2'-1,2]imidazo[5,4-c]rifamycin S, currently undergoing clinical trials as a topical intestinal disinfectant. It exhibits potent antibacterial activity and minimal systemic absorption. []
Relevance: Rifaximin exemplifies the successful development of a clinically relevant drug based on the rifamycin S scaffold. Its unique pharmacological properties, attributed to the pyridoimidazo substituent, highlight the potential for targeted drug design based on structural modifications of rifamycin S. []
3-Hydroxyrifamycin S
Compound Description: This compound, isolated from a recombinant strain of Nocardia mediterranei, represents a novel rifamycin analog characterized by a hydroxyl group at the 3-position. []
Relevance: 3-Hydroxyrifamycin S showcases the natural biosynthetic capability of Nocardia mediterranei to produce diverse rifamycin analogs, expanding the potential for discovering new rifamycin derivatives with unique biological properties. []
Rifamycin G
Compound Description: Rifamycin G is a natural rifamycin analog produced by Nocardia mediterranei, structurally related to rifamycin S. []
Relevance: Rifamycin G underscores the natural diversity of rifamycin analogs produced by Nocardia mediterranei, highlighting the potential for discovering new derivatives with improved or unique biological activities. []
Rifamycin L
Compound Description: Rifamycin L is a microbial transformation product of rifamycin S, formed through the action of Streptomyces mediterranei. Its structure consists of rifamycin SV esterified with glycolic acid at the 4-position. []
Relevance: Rifamycin L demonstrates the susceptibility of rifamycin S to microbial biotransformation, leading to the generation of novel analogs. [] It also highlights the significance of the 4-position for structural modifications.
25-Deacetylrifamycin S
Compound Description: This compound is a derivative of rifamycin S lacking the acetyl group at the 25-position. It can react with 1,3,5-tri-t-butylhexahydro-1,3,5-triazine similarly to rifamycin S, yielding deep-blue compounds. []
Relevance: 25-Deacetylrifamycin S highlights the role of the 25-acetyl group in rifamycin S and its potential involvement in chemical reactions, potentially influencing its biological activity. []
N-Methylrifamycin S
Compound Description: N-Methylrifamycin S is a derivative of rifamycin S with a methyl group substituted on the nitrogen atom within the ansa chain. []
Relevance: This compound demonstrates the feasibility of modifying the nitrogen within the ansa chain of rifamycin S, potentially influencing its conformation and interaction with biological targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Rubimaillin is a benzochromene that is 2H-benzo[h]chromene which is substituted by two methyl groups at position 2, a methoxycarbonyl group at position 5, and a hydroxy group at position 6. Found in the Chinese medical plant Rubia cordifola, It has an anti-cancer effect by inhibition of TNF-alpha-induced NF-kappaB activation. It is also a dual inhibitor of acyl-CoA:cholesterol acyltransferase 1 and 2 (ACAT1 and ACAT2), but is more selective for the ACAT2 isozyme. It has a role as a plant metabolite, an acyl-CoA:cholesterol acyltransferase 2 inhibitor, a NF-kappaB inhibitor, an antineoplastic agent, an apoptosis inducer, a neuroprotective agent and an anti-inflammatory agent. It is a benzochromene, a methyl ester and a member of phenols. Mollugin is a natural product found in Rubia lanceolata, Rubia argyi, and other organisms with data available.
Rubradirin is an antibiotic of complex chemical structure which is active vs. methicillin resistant staphylococci. It acts as a selective inhibitor of enzymatic peptide initiation.
Rubratoxin A is a mycotoxin produced by fungi such as Penicillum rubrum and Penicillum purpurogenum, which are common soil fungi that sometimes contaminate animal feeds. Rubratoxins have been shown to be hepatotoxic, nephrotoxic, and splenotoxic. Studies on Rubratoxin A however have also indicated it may also have valuable antitumor and antimetastatic effects. (A2985, A2988)